METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE
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Overview
Description
METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and drugs, and they play a crucial role in cell biology . This compound is of interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
The synthesis of METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves multiple steps. One common method includes the Fischer indole synthesis, which involves the reaction of cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol . This method yields the tricyclic indole structure, which can then be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes such as Taq polymerase and telomerase, trigger caspase activation, and down-regulate proteins like ERK2 (Extracellular Signal Regulated Kinase 2) . These interactions can lead to various biological effects, including apoptosis and inhibition of cell proliferation.
Comparison with Similar Compounds
Similar compounds to METHYL 2-METHYL-5-OXO-4-(3,4,5-TRIMETHOXYPHENYL)-1H,4H,5H-INDENO[1,2-B]PYRIDINE-3-CARBOXYLATE include other indole derivatives and compounds containing the trimethoxyphenyl group. Some examples are:
Indole-3-acetic acid: A plant hormone with similar indole structure.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An antiviral agent with a related indole nucleus.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A compound with a trimethoxyphenyl group.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities.
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO6/c1-12-18(24(27)31-5)19(13-10-16(28-2)23(30-4)17(11-13)29-3)20-21(25-12)14-8-6-7-9-15(14)22(20)26/h6-11,19,25H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBELDSAMAVXNCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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